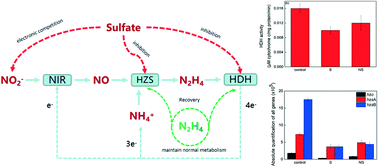Recovery of anaerobic ammonium oxidation via hydrazine following sulfate inhibition
Environmental Science: Water Research & Technology Pub Date: 2022-05-18 DOI: 10.1039/D2EW00041E
Abstract
The presence of sulfate in sewage treatment has obvious impacts on biological nitrogen removal. We explored the influence mechanism of sulfate on anammox and the recovery via hydrazine of anammox after inhibition. The sulfate inhibited HDH activity and functional gene abundance, which had serious effects on the metabolic process of hydrazine synthesis and oxidation. The conversion rates of ammonia nitrogen and nitrite dropped from 0.49 mgN gvss−1 h−1 and 0.63 mgN gvss−1 h−1 to 0.17 mgN gvss−1 h−1 and 0.25 mgN gvss−1 h−1. The absolute abundance of hzsA, hzsB and hzo dropped greatly from 7.3 × 104 to 3.7 × 104, 17.5 × 105 to 4.9 × 104 and 1.8 × 104 to 0.35 × 104, respectively. After supplying 10 mg L−1 of hydrazine, the normal metabolism of anammox was maintained. The addition of hydrazine helps cells resist the decaying effects and enhances the recovery capability of anammox bacteria following inhibition. These results demonstrate the promise of recovering anammox activity via hydrazine.


Recommended Literature
- [1] In situ X-ray probing reveals fingerprints of surface platinum oxide†
- [2] Facile synthesis of a water-soluble bidentate pyridine–acid ligand and its application in quantifying bovine serum albumin by fluorescence spectroscopy†
- [3] Unprecedented high selectivity of n-hexane dehydroaromatization to benzene over metal-free phosphorus-doped activated carbon catalysts†
- [4] Contents list
- [5] Black hydrochromic fluoran molecular switches: substituent positional isomerization effects and multicolor water-jet printing†
- [6] A low content Au-based catalyst for hydrochlorination of C2H2 and its industrial scale-up for future PVC processes†
- [7] Highly emissive excited-state intramolecular proton transfer (ESIPT) inspired 2-(2′-hydroxy)benzothiazole–fluorene motifs: spectroscopic and photophysical properties investigation†
- [8] Effect of parameters on redistribution and removal of particles from drop surfaces
- [9] Continuous molecular enrichment in microfluidic systems†
- [10] Construction of red-emitting QD probes and determination of indole-propionic acid binding sites in plant tissues†










